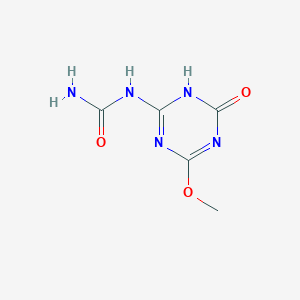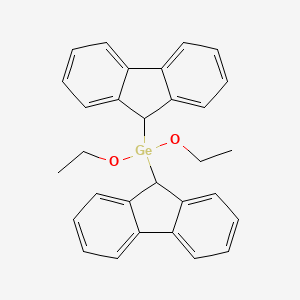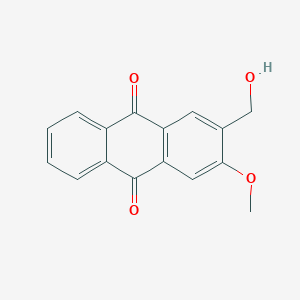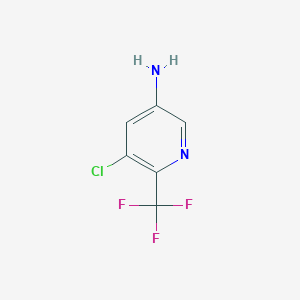
1-(4-Methoxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)urea is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a methoxy group at the 4-position and a urea moiety at the 2-position of the triazine ring. It has various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)urea typically involves the reaction of appropriate triazine precursors with urea. One common method involves the reaction of 4-methoxy-6-oxo-1,6-dihydro-1,3,5-triazine with urea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-triazine derivatives, while reduction can produce reduced triazine compounds. Substitution reactions can result in a variety of functionalized triazine derivatives .
Scientific Research Applications
1-(4-Methoxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)urea has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: A compound with similar structural features but different functional groups.
N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)acetamide: Another triazine derivative with distinct chemical properties.
Uniqueness
1-(4-Methoxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)urea is unique due to its specific substitution pattern and the presence of both methoxy and urea groups. This combination of functional groups imparts unique chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Properties
CAS No. |
405917-94-4 |
|---|---|
Molecular Formula |
C5H7N5O3 |
Molecular Weight |
185.14 g/mol |
IUPAC Name |
(4-methoxy-6-oxo-1H-1,3,5-triazin-2-yl)urea |
InChI |
InChI=1S/C5H7N5O3/c1-13-5-9-3(7-2(6)11)8-4(12)10-5/h1H3,(H4,6,7,8,9,10,11,12) |
InChI Key |
WAVBQNXYFGDCRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=O)NC(=N1)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13141813.png)






![(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid](/img/structure/B13141843.png)


![methyl 2,2-bis(ethylsulfanyl)-4-[(1R)-5-methoxy-2-[(E)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]but-2-enyl]-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]butanoate](/img/structure/B13141873.png)
